molecular formula C18H24N4O2 B2959880 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide CAS No. 1797057-96-5

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2959880
CAS No.: 1797057-96-5
M. Wt: 328.416
InChI Key: BZWARHLFBVLGID-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to a piperidine ring, which is further connected to a methylpyridazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with a suitable carboxylic acid derivative to form the carboxamide. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the attachment of the methylpyridazine group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-4-5-17(21-20-12)22-8-6-15(7-9-22)11-19-18(23)16-10-13(2)24-14(16)3/h4-5,10,15H,6-9,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWARHLFBVLGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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